molecular formula C12H12Cl2N2O B6213403 1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride CAS No. 2703780-80-5

1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride

Cat. No.: B6213403
CAS No.: 2703780-80-5
M. Wt: 271.1
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Description

1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a chloropyridine moiety linked to a phenyl ring through an ether linkage, with a methanamine group attached to the phenyl ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride typically involves several steps:

  • Synthetic Routes

      Step 1: The initial step involves the preparation of 5-chloropyridin-2-ol, which is then reacted with 3-bromophenylmethanamine in the presence of a base to form the ether linkage.

      Step 2: The resulting intermediate is then subjected to further reactions to introduce the methanamine group.

      Step 3: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures, often in the range of 0-100°C, depending on the specific step.
    • Common solvents used include toluene, methanol, and dichloromethane.
    • Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain steps.
  • Industrial Production Methods

    • Industrial production follows similar synthetic routes but on a larger scale, with optimizations for yield and purity.
    • Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
  • Reduction

    • Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its reduced form.
  • Substitution

    • Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
  • Common Reagents and Conditions

    • Oxidizing agents: KMnO4, CrO3
    • Reducing agents: H2/Pd, sodium borohydride (NaBH4)
    • Solvents: Methanol, dichloromethane, toluene
  • Major Products

    • Oxidized derivatives, reduced forms, and substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the development of biochemical assays and probes.
  • Medicine

    • Explored for its therapeutic potential in treating various diseases.
    • Studied for its interactions with biological targets and pathways.
  • Industry

    • Utilized in the production of pharmaceuticals and agrochemicals.
    • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, modulating their activity.
    • It can interact with nucleic acids, affecting gene expression and protein synthesis.
  • Pathways Involved

    • The compound may influence signaling pathways, leading to changes in cellular functions.
    • It can induce oxidative stress or apoptosis in target cells, contributing to its biological effects.

Comparison with Similar Compounds

1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride can be compared with other similar compounds:

  • Similar Compounds

    • 1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}ethanamine
    • 1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}propanamine
    • 1-{3-[(5-chloropyridin-2-yl)oxy]phenyl}butanamine
  • Uniqueness

    • The specific substitution pattern and functional groups in this compound confer unique chemical and biological properties.
    • Its hydrochloride form enhances solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

2703780-80-5

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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